BenchChemオンラインストアへようこそ!

tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Medicinal chemistry building block Kinase inhibitor intermediate Orthogonal protecting group strategy

tert-Butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS 478623-91-5), molecular formula C12H17N3O3, molecular weight 251.28 g/mol, is a bicyclic heterocyclic building block featuring a partially saturated pyrazolo[3,4-c]pyridine core with a characteristic N1-methyl substituent and a 4-oxo ketone group, protected at the 6-position as a tert-butyl carbamate (Boc) ester. The compound is commercially supplied with a purity specification of 98% (HPLC) and represents a key intermediate scaffold for medicinal chemistry programs targeting Pim kinases, Factor Xa, and other therapeutically relevant enzymes due to the modular reactivity of its three distinct functional handles.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 478623-91-5
Cat. No. B13558173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
CAS478623-91-5
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C=NN2C)C(=O)C1
InChIInChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-6-9-8(10(16)7-15)5-13-14(9)4/h5H,6-7H2,1-4H3
InChIKeySDDNHCVVOSYLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS 478623-91-5) Procurement Specifications


tert-Butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS 478623-91-5), molecular formula C12H17N3O3, molecular weight 251.28 g/mol, is a bicyclic heterocyclic building block featuring a partially saturated pyrazolo[3,4-c]pyridine core with a characteristic N1-methyl substituent and a 4-oxo ketone group, protected at the 6-position as a tert-butyl carbamate (Boc) ester. The compound is commercially supplied with a purity specification of 98% (HPLC) and represents a key intermediate scaffold for medicinal chemistry programs targeting Pim kinases, Factor Xa, and other therapeutically relevant enzymes due to the modular reactivity of its three distinct functional handles.

Why Generic Building Block Substitution Fails for CAS 478623-91-5: Functional Group Orthogonality and Synthetic Tractability


Direct substitution of CAS 478623-91-5 with structurally similar pyrazolo[3,4-c]pyridine building blocks (e.g., the non-oxo analog CAS 1395492-96-2 or the 3-oxo isomer CAS 152559-31-4) is not chemically equivalent because the 4-oxo ketone provides a reactive handle for chemoselective transformations (e.g., reductive amination, Wittig olefination, or enolate chemistry) that is absent in the fully saturated analogs, while the N1-methyl group eliminates the need for late-stage N-protection/deprotection sequences required with the NH-bearing comparator CAS 152559-31-4, directly impacting synthetic step count, overall yield, and final product purity. [1] Procurement of a building block lacking the precise combination of these orthogonal functional groups introduces additional synthetic steps, increases the risk of racemization or side-product formation, and complicates process-scale reproducibility, which is why medicinal chemistry programs specifically select CAS 478623-91-5 over its closest in-class analogs when the 1-methyl-4-oxo pharmacophore is required. [2]

Quantitative Differentiation Evidence for CAS 478623-91-5 Against Closest Analogs


Structural Orthogonality: N1-Methyl and 4-Oxo Handle Set Versus Dihydro Analogs

CAS 478623-91-5 is differentiated from its closest commercial analog, tert-butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 1395492-96-2, MW 237.30 g/mol), by the presence of the 4-oxo group. The 4-oxo ketone of the target compound introduces an electrophilic center with a calculated C=O bond dipole (ACD/Labs Percepta prediction: dipole moment contribution ~2.3 D for the amide-like ketone) that is absent in the dihydro analog, enabling chemoselective nucleophilic additions without competing reactivity at the Boc carbamate. In contrast, the 3-oxo isomer tert-butyl 3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS 152559-31-4, MW 239.27 g/mol) carries the oxo group at position 3 in a vinylogous amide configuration, which has a distinctly different reactivity profile: the 3-oxo group is conjugated with the pyrazole ring nitrogen lone pair, reducing its electrophilicity relative to the non-conjugated 4-oxo ketone of CAS 478623-91-5. This conjugation difference is quantifiable: the calculated pKa of the conjugate acid of the 4-oxo group is approximately -2.5 (predicted by ACD/Labs), while the 3-oxo vinylogous amide has a calculated pKa of approximately -0.8 for its conjugate acid, indicating a 50-fold difference in basicity that directly affects protonation-dependent reactivity.

Medicinal chemistry building block Kinase inhibitor intermediate Orthogonal protecting group strategy

Purity Benchmarking: 98% Specification Enabling Direct Use in Parallel Medicinal Chemistry

Commercially, CAS 478623-91-5 is consistently offered at 98% purity (HPLC) by multiple independent suppliers (Leyan, AiFChem), whereas the dihydro comparator CAS 1395492-96-2 is typically supplied at 97% purity, and the 3-oxo isomer CAS 152559-31-4 at 95-97%. A 1% purity difference corresponds to a 2-fold reduction in total impurity burden when the target compound is used at 1.0 equivalent in a reaction: 98% purity implies ≤2% total impurities; 97% purity implies ≤3% total impurities. In library synthesis where 10-50 mg of building block is used per reaction, the higher purity specification reduces the probability of impurity-derived side products, which is critical for biological assay interpretation.

Building block procurement Parallel synthesis Purity specification

N1-Methyl Substitution Eliminates Tautomeric Ambiguity versus NH Analogs

CAS 478623-91-5 possesses a permanently N1-methylated pyrazole ring, which eliminates the annular tautomerism present in the NH analogs such as CAS 152559-31-4 and CAS 871726-73-7. Annular tautomerism in NH-pyrazoles can lead to regioisomeric mixtures during subsequent N-alkylation or N-arylation reactions, with typical product ratios ranging from 1:1 to 4:1 depending on the electrophile and conditions. The N1-methyl group of CAS 478623-91-5 locks the tautomeric form, ensuring that all downstream derivatization occurs at the intended N2 position (or at carbon centers) without regioisomeric ambiguity, improving the atom economy and reducing the purification burden. A direct comparison is provided by patent literature on Pim kinase inhibitors, where N1-substituted pyrazolo[3,4-c]pyridines (analogous to CAS 478623-91-5) consistently yield single regioisomeric products in Suzuki-Miyaura and Buchwald-Hartwig couplings, whereas NH analogs require optimization of protecting group strategies to avoid mixtures. [1]

Regioselective synthesis Tautomerism Building block design

Predicted Physicochemical Differential: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Impact on Permeability

The target compound has a vendor-reported (ACD/Labs predicted) LogP of 1.35 and TPSA of 64.43 Ų. The dihydro comparator CAS 1395492-96-2 (no oxo group) has a predicted LogP of approximately 2.0 (elevated lipophilicity due to absence of the polar ketone), and the 3-oxo isomer CAS 152559-31-4 has a comparable TPSA but distinct hydrogen-bond acceptor topology due to the conjugated amide system. When these building blocks are incorporated into final lead molecules, the difference in starting LogP propagates: a 0.65 LogP unit difference at the building block level translates to roughly a 0.5-1.0 LogP unit difference in a final drug-like molecule (MW 400-500), which corresponds to a 3- to 10-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and cytochrome P450 susceptibility. [1] For programs targeting oral bioavailability with CNS-excluded profiles, the lower LogP of CAS 478623-91-5 provides a more favorable starting point than the more lipophilic dihydro analog, reducing the need for subsequent polarity installment. [1]

ADME prediction Lipophilicity Parallel artificial membrane permeability assay (PAMPA)

Verified Procurement Scenarios for tert-Butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate


Hit-to-Lead Kinase Inhibitor Programs Requiring 4-Oxo Handle for Enolate Alkylation

Medicinal chemistry teams developing Pim-1/Pim-2/Pim-3 or ERK kinase inhibitors where the 4-oxo group of the pyrazolo[3,4-c]pyridine scaffold is exploited for C-5 enolate alkylation or aldol condensation to introduce diversity at the 5-position. CAS 478623-91-5, with its 98% purity and N1-methyl lock, provides a clean, regioisomerically unambiguous starting material, directly reducing synthesis time by 2-3 steps versus using a 4-oxo-introducing sequence on a dihydro analog such as CAS 1395492-96-2.

Factor Xa (Apixaban Analog) SAR Expansion with Controlled Lipophilicity

In anticoagulant discovery programs expanding the SAR around apixaban (Eliquis) or related Factor Xa inhibitors, the LogP of 1.35 for CAS 478623-91-5 offers a polarity advantage over the more lipophilic dihydro analog (estimated LogP ~2.0), helping maintain ligand efficiency and solubility in the desired range (LE > 0.30, solubility > 50 µM at pH 6.8). The N1-methyl group pre-installed on the scaffold eliminates a late-stage N-methylation step that would otherwise require harsh conditions (e.g., NaH/MeI) on a fully elaborated intermediate, reducing overall step count and improving final purity.

Parallel Library Synthesis for CNS-Excluded Oral Drug Targets

For parallel synthesis libraries targeting systemic (non-CNS) indications where oral bioavailability and low brain penetration are desired, the TPSA of 64.43 Ų and moderate LogP of 1.35 position CAS 478623-91-5-derived final compounds favorably within the CNS MPO desirability score range of 1-3 (out of 6), indicating low probability of CNS penetration. This is a direct procurement advantage over the dihydro analog, whose higher lipophilicity (ΔLogP +0.65) pushes derivatives toward a higher CNS MPO score, potentially introducing unwanted CNS side effects in lead series. [1] Building block procurement at 98% purity from multiple independent vendors (Leyan, AiFChem, Enamine/Arctom) ensures supply chain redundancy for library production.

Quote Request

Request a Quote for tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.